

Toxicological Profile of 4-Chloro-2-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-nitroanisole

Cat. No.: B146433

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For Researchers, Scientists, and Drug Development Professionals

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This technical guide provides a comprehensive overview of the available toxicological data for **4-Chloro-2-nitroanisole** (CAS No. 89-21-4). The information is compiled from various sources to assist researchers, scientists, and drug development professionals in evaluating the potential hazards of this compound.

Executive Summary

4-Chloro-2-nitroanisole is a chlorinated nitroaromatic compound. While specific toxicological data for this chemical is limited, its structural class suggests potential for toxicity. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is reported to be a skin and eye irritant.^[1] Information on its genotoxicity and carcinogenicity is not extensive and is largely inferred from related nitroaromatic compounds. This guide summarizes the available quantitative data, outlines experimental methodologies based on standard guidelines, and provides visualizations of a proposed metabolic pathway and a general toxicological testing workflow.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of **4-Chloro-2-nitroanisole**. It is important to note that specific oral and dermal LD50 values from primary,

peer-reviewed studies were not available in the public domain at the time of this review. The GHS classification provides a range for acute oral toxicity.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Classification	Reference
LD50	-	Oral	-	Category 4 (Harmful if swallowed)	[1]
Skin Irritation	Rabbit	Dermal	No irritation observed	Not classified as a skin irritant	[2]
Eye Irritation	Rabbit	Ocular	Reversible effects observed	Irritant	[3]

Table 2: Genotoxicity

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Data not available	
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and without	Data not available	

Table 3: Carcinogenicity

Species	Route	Exposure Duration	Result	Reference
-	-	-	Data not available	

Experimental Protocols

Detailed experimental protocols for specific studies on **4-Chloro-2-nitroanisole** are not readily available. However, the cited studies on skin and eye irritation were conducted in accordance with OECD guidelines. The following are generalized protocols based on these standard methods.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

A study on the acute dermal irritation potential of a test substance was conducted on rabbits.[\[2\]](#) The protocol likely followed the principles of OECD Guideline 404.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Test Animals: Healthy, young adult albino rabbits.
- Procedure: A single dose of 0.5 mL of the test substance was applied to a small area of clipped, intact skin. The application site was covered with a semi-occlusive dressing for a 4-hour exposure period.[\[2\]](#)
- Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[\[2\]](#)[\[7\]](#) The reactions were scored according to a standardized scale.
- Results: In the available study, no dermal corrosion or irritation was observed in any of the treated animals.[\[2\]](#)

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

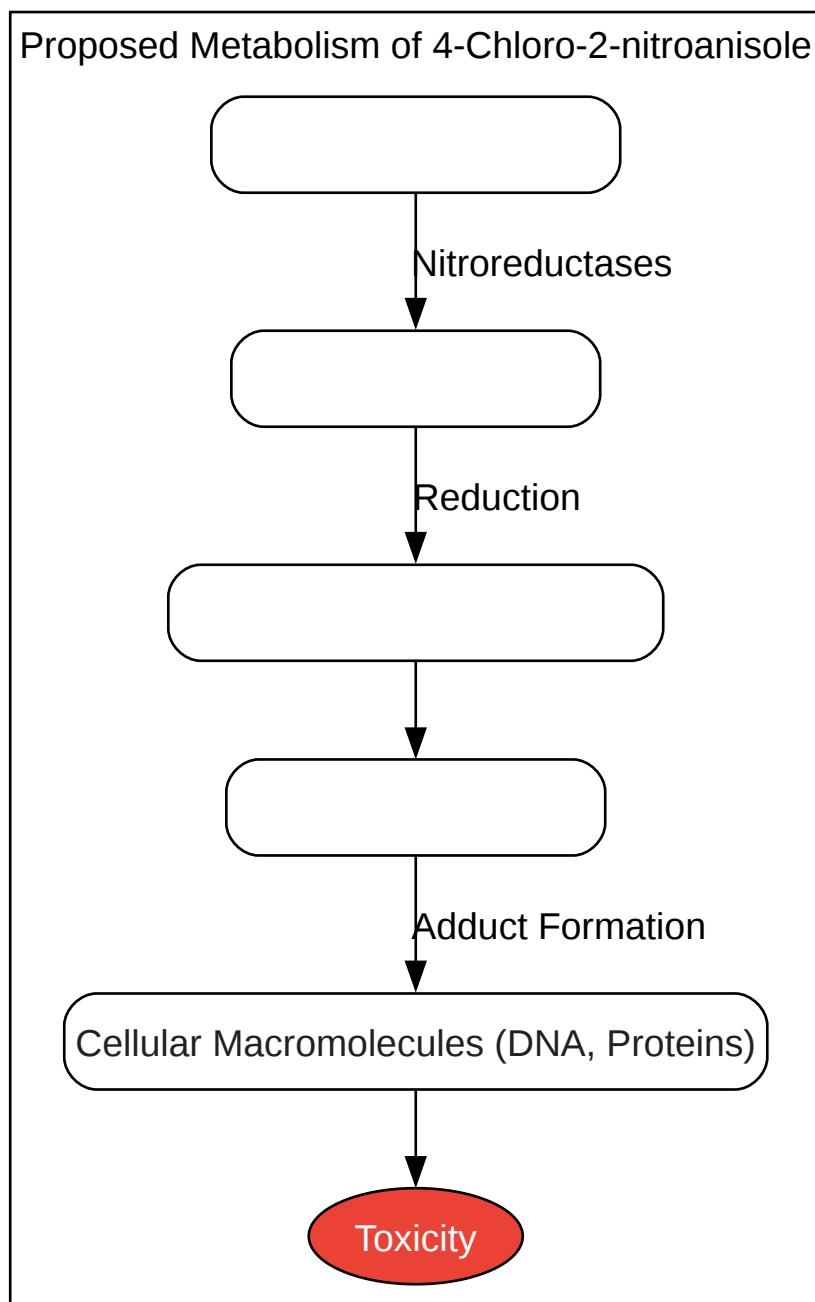
An acute eye irritation study was performed on albino rabbits, likely following OECD Guideline 405.[\[3\]](#)[\[8\]](#)[\[9\]](#)

- Test Animals: Healthy, adult albino rabbits.
- Procedure: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.[3]
- Observations: The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.[3][9] Ocular lesions were scored.
- Results: The study reported reversible ocular effects, including hyperaemic blood vessels, swelling of the lids, and corneal opacity, which resolved within 5 days.[3]

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of 4-Chloro-2-nitroanisole

Specific metabolic pathways for **4-Chloro-2-nitroanisole** have not been elucidated. However, based on the known metabolism of other nitroaromatic compounds, a proposed pathway involves the reduction of the nitro group.[10] This metabolic activation is a key step in the toxicity of many nitroaromatics. The following diagram illustrates this proposed pathway.



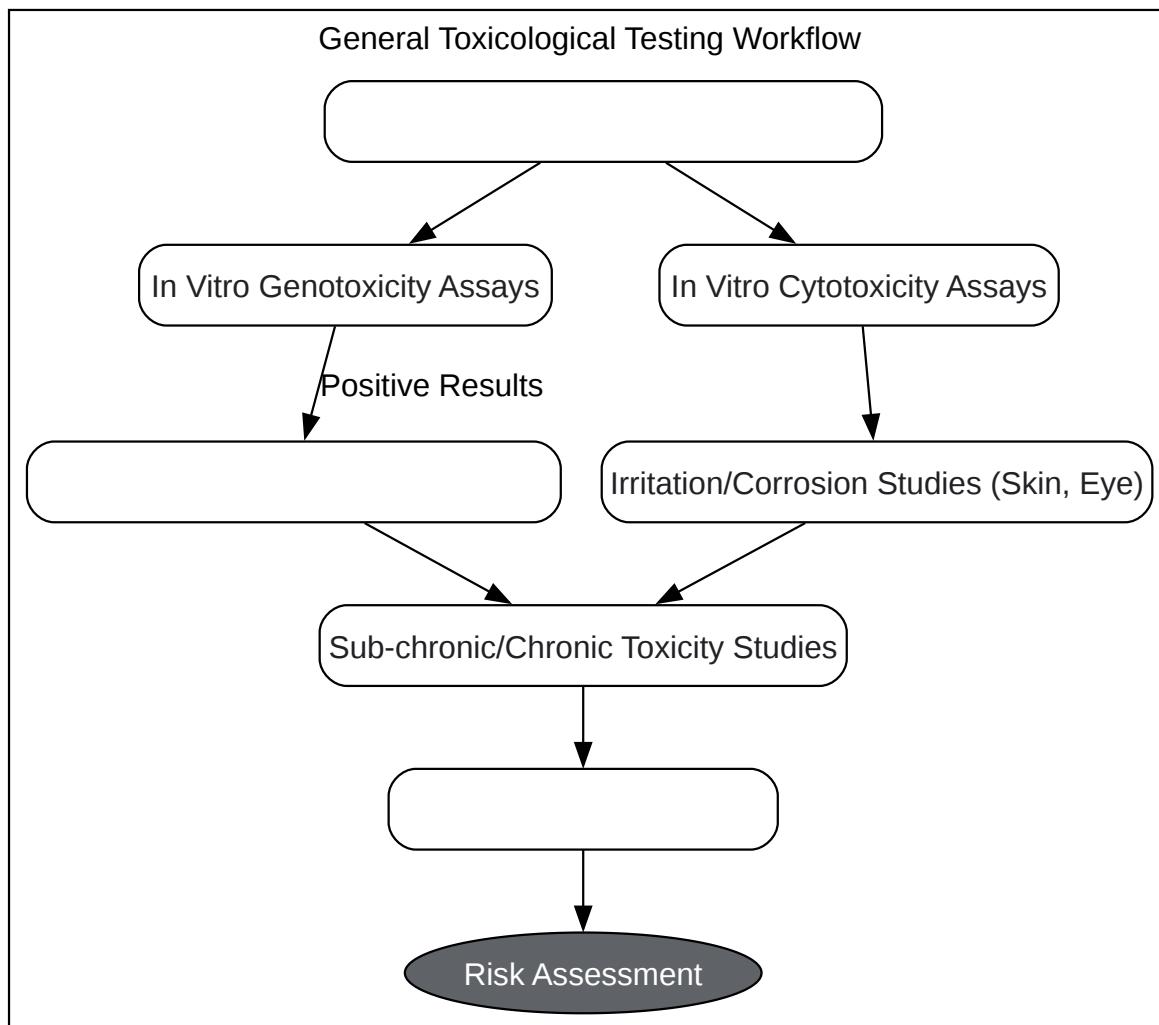
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Caption: Proposed metabolic activation of **4-Chloro-2-nitroanisole**.

General Toxicological Testing Workflow

The evaluation of a chemical's toxicity typically follows a tiered approach, starting with *in vitro* assays and progressing to *in vivo* studies as necessary. The following diagram outlines a

general workflow for toxicological assessment.



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Caption: A general workflow for toxicological assessment of a chemical.

Discussion and Conclusion

The available toxicological data on **4-Chloro-2-nitroanisole** are limited, necessitating a cautious approach in its handling and use. The primary identified hazard is acute oral toxicity.

While a specific skin irritation study in rabbits showed no effect, it is still categorized as a skin irritant by GHS, and an eye irritation study demonstrated reversible effects.

The lack of data on genotoxicity and carcinogenicity is a significant gap. Given that many nitroaromatic compounds are known to be mutagenic and/or carcinogenic, often through metabolic activation, further investigation into these endpoints for **4-Chloro-2-nitroanisole** is warranted. The proposed metabolic pathway highlights the potential for the formation of reactive intermediates that could interact with cellular macromolecules, leading to toxicity.

For professionals in research and drug development, it is crucial to handle this compound with appropriate safety measures, including personal protective equipment to prevent oral, dermal, and ocular exposure. Further studies are needed to fully characterize the toxicological profile of **4-Chloro-2-nitroanisole** and to perform a comprehensive risk assessment.

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